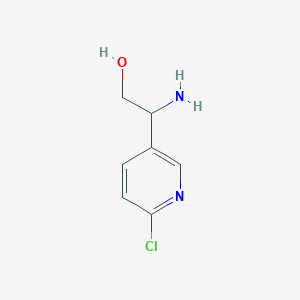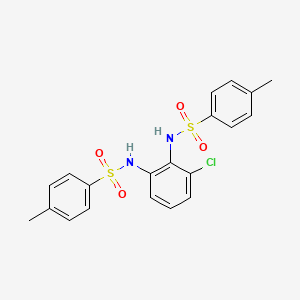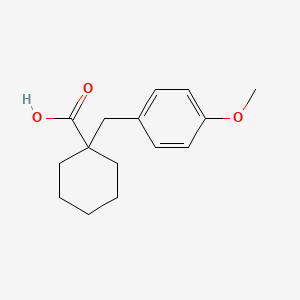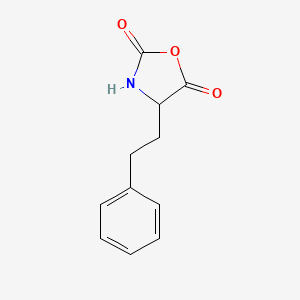![molecular formula C11H14N2O3S B12276382 3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12276382.png)
3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one is a complex organic compound with the molecular formula C12H16N2O2S2 It is known for its unique structure, which includes both oxazolidine and thioxooxazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiosemicarbazide to form the intermediate compound, which is then cyclized to produce the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-5-(3-ethyloxazolidin-2-ylidene)ethylidene)rhodanine
- 5-(Ethoxymethylene)-3-(2-methoxyphenyl)-rhodanine
- 3-Butyl-5-(3,4-dimethoxybenzylidene)rhodanine
Uniqueness
3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C11H14N2O3S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(2E)-2-(3-methyl-1,3-oxazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H14N2O3S/c1-3-13-10(14)8(16-11(13)17)4-5-9-12(2)6-7-15-9/h4-5H,3,6-7H2,1-2H3/b8-4-,9-5+ |
InChI Key |
INQVJWAAYLOMIJ-MVTUOISNSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C=C/2\N(CCO2)C)/OC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC=C2N(CCO2)C)OC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12276299.png)
![4,4'-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione](/img/structure/B12276305.png)


![2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate](/img/structure/B12276318.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12276322.png)



![1-Chlorobicyclo[2.2.2]octane](/img/structure/B12276353.png)

![2-[(4-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B12276368.png)


